molecular formula C20H30N2O3 B12296024 tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate

tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate

Cat. No.: B12296024
M. Wt: 346.5 g/mol
InChI Key: VTBXUPUDPZOXBE-UHFFFAOYSA-N
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Description

tert-Butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the tert-butyl and methylamino groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds.

Medicine

In medicinal chemistry, tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and methylamino groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(methylamino)butanoate: A simpler compound with similar functional groups but lacking the spirocyclic structure.

    tert-Butyl (4-(bromomethyl)phenyl)carbamate: Another compound with a tert-butyl group and a different aromatic structure.

Uniqueness

The uniqueness of tert-butyl 4’-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexane]-4(5H)-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl 4'-(methylamino)spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-4-carboxylate

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-13-15-7-5-6-8-17(15)24-20(14-22)11-9-16(21-4)10-12-20/h5-8,16,21H,9-14H2,1-4H3

InChI Key

VTBXUPUDPZOXBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2OC3(C1)CCC(CC3)NC

Origin of Product

United States

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